molecular formula C15H26O4 B14292783 10,11-Dihydroxy-3,7,11-trimethyldodeca-2,6-dienoic acid CAS No. 113932-58-4

10,11-Dihydroxy-3,7,11-trimethyldodeca-2,6-dienoic acid

Cat. No.: B14292783
CAS No.: 113932-58-4
M. Wt: 270.36 g/mol
InChI Key: UULZSWLWBGEDTD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,11-Dihydroxy-3,7,11-trimethyldodeca-2,6-dienoic acid typically involves the hydroxylation of farnesoic acid or its derivatives. One common method is the use of osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biocatalytic methods using enzymes such as cytochrome P450 monooxygenases have been explored for the selective hydroxylation of farnesoic acid .

Chemical Reactions Analysis

Types of Reactions

10,11-Dihydroxy-3,7,11-trimethyldodeca-2,6-dienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10,11-Dihydroxy-3,7,11-trimethyldodeca-2,6-dienoic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 10,11-Dihydroxy-3,7,11-trimethyldodeca-2,6-dienoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes involved in metabolic pathways. For example, it may inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of other compounds. Additionally, it can interact with cellular receptors and signaling pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10,11-Dihydroxy-3,7,11-trimethyldodeca-2,6-dienoic acid is unique due to the presence of hydroxyl groups at positions 10 and 11, which confer distinct chemical reactivity and biological activity. These hydroxyl groups enable specific interactions with enzymes and receptors, making it a valuable compound for research and industrial applications .

Properties

CAS No.

113932-58-4

Molecular Formula

C15H26O4

Molecular Weight

270.36 g/mol

IUPAC Name

10,11-dihydroxy-3,7,11-trimethyldodeca-2,6-dienoic acid

InChI

InChI=1S/C15H26O4/c1-11(8-9-13(16)15(3,4)19)6-5-7-12(2)10-14(17)18/h6,10,13,16,19H,5,7-9H2,1-4H3,(H,17,18)

InChI Key

UULZSWLWBGEDTD-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CC(=O)O)C)CCC(C(C)(C)O)O

Origin of Product

United States

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